molecular formula C12H19NO5 B131842 1-Boc-D-Pyroglutamic acid ethyl ester CAS No. 144978-35-8

1-Boc-D-Pyroglutamic acid ethyl ester

Cat. No. B131842
M. Wt: 257.28 g/mol
InChI Key: YWWWGFSJHCFVOW-MRVPVSSYSA-N
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Description

Stereoselective Reactions Analysis

The study of stereoselective reactions involving lithium enolates derived from N-Boc protected pyroglutamic esters has shown that these compounds can react with electrophiles to yield products without losing the integrity of the chiral center. Specifically, when benzyl bromides are used as electrophiles, the reaction is stereospecific, leading exclusively to the trans isomer. This indicates a high level of control over the stereochemistry of the reaction, which is crucial for the synthesis of enantiomerically pure compounds. However, when other reactive electrophiles are introduced, a 2:1 trans/cis diastereomeric mixture is obtained, regardless of the steric bulk of the ester group. This suggests that while the reaction is stereoselective, the degree of selectivity can vary depending on the nature of the electrophile used .

Enzymatic Interaction with Pyroglutamic Esters

The interaction of pyroglutamic esters with enzymes has been explored through the purification and characterization of bovine brain pyroglutamyl aminopeptidase type-1 (PAP-I). This enzyme is capable of cleaving the pyroglutamic acid residue from the amino terminus of various neuropeptides. The study found that PAP-I requires a reducing agent for activity and is strongly inhibited by transition metal ions, sulphydryl-blocking agents, and pyroglutamate analogs. The enzyme shows a broad substrate specificity, excluding substrates that begin with a pGlu-Pro bond. These findings are significant as they provide insight into the biochemical pathways involving pyroglutamic esters and their potential regulation or inhibition, which could be relevant for understanding the metabolism of neuropeptides and designing inhibitors for therapeutic purposes .

Regioselective Ring Opening Analysis

The regioselective ring opening of chiral N-Boc protected pyroglutamate and pyroaminoadipate ethyl esters has been investigated, revealing that these compounds can be converted into mixed diesters, ω-amide, and ω-thioesters under neutral or basic conditions. The use of KCN as a catalyst under neutral conditions, with the assistance of ultrasound, accelerates the reaction, while basic conditions further shorten reaction times. Importantly, these reactions preserve the chirality of the α-amino acid and do not result in transesterification of the α-ester. This study provides valuable information on the chemical behavior of N-Boc protected pyroglutamate esters and their potential applications in the synthesis of complex molecules where the preservation of chirality is essential .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Boc-D-Pyroglutamic acid ethyl ester, the studies do imply certain properties based on the reactions described. For instance, the stability of the chiral center during reactions suggests that the compound has a robust molecular structure that resists racemization. The ability to undergo regioselective ring opening without transesterification indicates that the ester groups in the molecule have different reactivity profiles, which could be exploited in synthetic chemistry. Additionally, the interaction with PAP-I suggests that the compound may have biological relevance, potentially as a substrate or inhibitor of this enzyme. These properties are crucial for understanding the compound's behavior in various chemical and biological contexts.

Scientific Research Applications

Synthesis and Chemical Applications

1-Boc-D-Pyroglutamic acid ethyl ester plays a significant role in the field of organic synthesis. It is used as a starting material or intermediate in various chemical reactions. For example, it is utilized in the preparation of 4-hydroxypyroglutamic acids. This is achieved through the oxidation of N-Boc-4-silyloxy and 4-acetoxy proline methyl esters, leading to the production of N-Boc-4-silyloxy and 4-acetoxy pyroglutamic acid derivatives in high yields (Zhang, Schmitt, & Jiang, 2001).

Another example is its use in stereoselective reactions with lithium enolates. These reactions produce good yields without epimerization of the chiral center, demonstrating its utility in stereospecific synthesis processes (Ezquerra et al., 1993).

Conformationally Constrained Polycyclic Analogues

1-Boc-D-Pyroglutamic acid ethyl ester is instrumental in synthesizing functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol. These compounds have interesting topologies and are derived from the alkylation of N-Boc-l-pyroglutamic acid methyl ester with various benzylic halides (Hanessian et al., 2003).

Synthesis of Non-Proteinogenic Amino Acids and Natural Products

N-protected-L-pyroglutamic acid esters, which include 1-Boc-D-Pyroglutamic acid ethyl ester, are important substrates for the synthesis of non-proteinogenic amino acids and natural products. They are used in direct syntheses of these compounds from pyroglutamic acid esters (Jain, 2001).

In Peptidomimetic Design

1-Boc-D-Pyroglutamic acid ethyl ester also finds application in peptidomimetic design. It is used for the stereoselective anti-allylation reactions at C-4 of dianions derived from N-Cbz and N-Boc glutamic acid esters. This demonstrates its potential utility in designing peptide-like structures (Hanessian & Margarita, 1998).

Fluorescence Quenching Studies

In fluorescence studies, 1-Boc-D-Pyroglutamic acid ethyl ester has been used in the preparation and characterization of fluorescent labeled compounds. This application is crucial in understanding weak molecular interactions and electron transfer processes (Aich & Kraatz, 1999).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The global market size for 1-Boc-D-Pyroglutamic Acid Ethyl Ester Reagent is expected to grow significantly in the coming years . This suggests that there may be increased demand and potential for new applications in the future.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356252
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-D-Pyroglutamic acid ethyl ester

CAS RN

144978-35-8
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KT Shih, YY Huang, CY Yang, MF Cheng, YW Tien… - Plos one, 2020 - journals.plos.org
… (2R,4S)-13 and (2R,4R)-13 were synthesized according to the procedure for the preparation of (2S,4R)-13 and (2S,4S)-13 (Method D) using 1-Boc-D-pyroglutamic acid ethyl ester ((R)-8…
Number of citations: 4 journals.plos.org

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